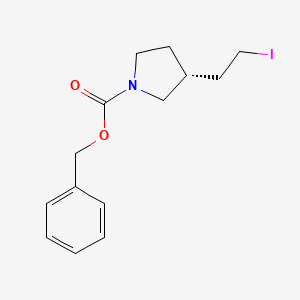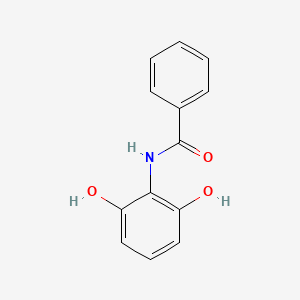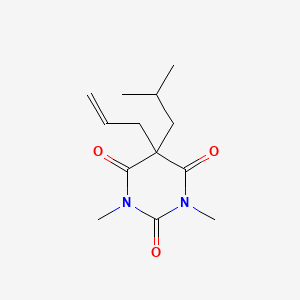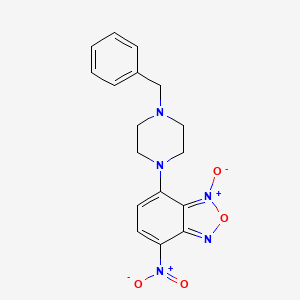![molecular formula C20H17N B13949100 7,9,11-trimethylbenzo[c]acridine CAS No. 51787-42-9](/img/structure/B13949100.png)
7,9,11-trimethylbenzo[c]acridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,9,11-Trimethylbenzo[c]acridine is a polycyclic aromatic compound with the molecular formula C20H17N. It is a derivative of acridine, a heterocyclic organic compound known for its rigid structure, planarity, and high thermal stability. Acridine and its derivatives have been extensively studied due to their diverse pharmacological, photophysical, and biological properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,9,11-trimethylbenzo[c]acridine typically involves the cyclization of appropriate precursors. One common method is the Ullmann condensation reaction, where 2-bromobenzoic acid reacts with different anilines to form 2-arylamino benzoic acids. These intermediates are then cyclized using polyphosphoric acid (PPA) to yield acridone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
化学反応の分析
Types of Reactions
7,9,11-Trimethylbenzo[c]acridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce halogen or nitro groups onto the aromatic ring .
科学的研究の応用
7,9,11-Trimethylbenzo[c]acridine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Acridine derivatives, including this compound, are studied for their interactions with DNA and RNA.
Medicine: These compounds exhibit various pharmacological activities, such as anticancer, antimicrobial, and antiviral properties.
Industry: Acridine derivatives are used as dyes, fluorescent materials, and in laser technologies.
作用機序
The mechanism of action of 7,9,11-trimethylbenzo[c]acridine involves its interaction with biomolecular targets. Acridine derivatives are known to intercalate into DNA, disrupting the normal function of the nucleic acid. This intercalation can inhibit enzymes such as topoisomerase and telomerase, leading to anticancer effects. Additionally, the compound’s planar structure allows it to interact with various proteins and enzymes, contributing to its diverse biological activities .
類似化合物との比較
Similar Compounds
Acridine: The parent compound with similar structural features.
7,8,11-Trimethylbenzo[c]acridine: A closely related derivative with slight variations in methyl group positions.
9-Aminoacridine: Known for its antimicrobial properties.
Uniqueness
7,9,11-Trimethylbenzo[c]acridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of three methyl groups at positions 7, 9, and 11 can affect the compound’s electronic properties and steric interactions, making it distinct from other acridine derivatives .
特性
CAS番号 |
51787-42-9 |
|---|---|
分子式 |
C20H17N |
分子量 |
271.4 g/mol |
IUPAC名 |
7,9,11-trimethylbenzo[c]acridine |
InChI |
InChI=1S/C20H17N/c1-12-10-13(2)19-18(11-12)14(3)16-9-8-15-6-4-5-7-17(15)20(16)21-19/h4-11H,1-3H3 |
InChIキー |
ZEQJEFOPTOCNRF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C(=C1)C(=C3C=CC4=CC=CC=C4C3=N2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-pyrazine](/img/structure/B13949059.png)






![8-(Hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13949104.png)
![2-Ethyl-2-azaspiro[4.5]decan-8-amine](/img/structure/B13949105.png)
